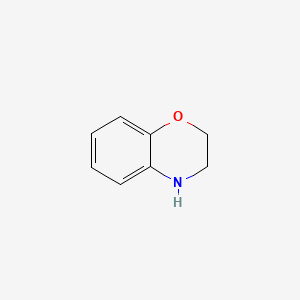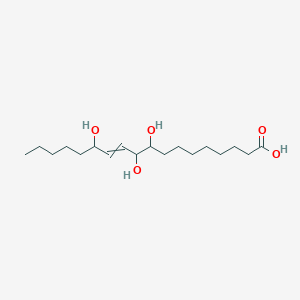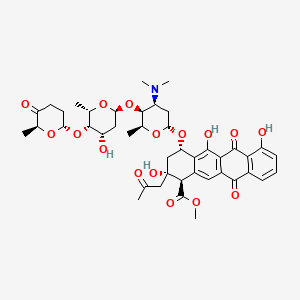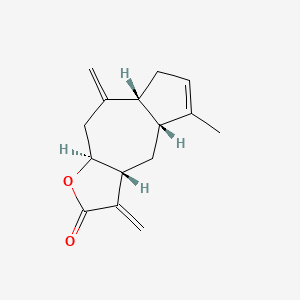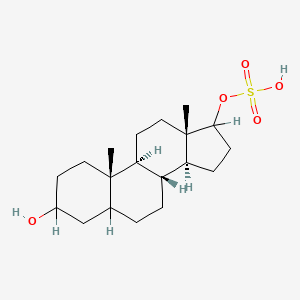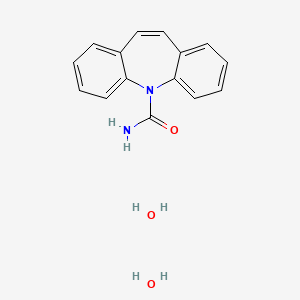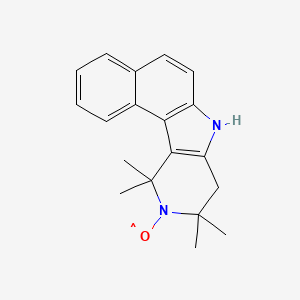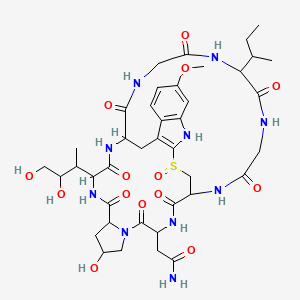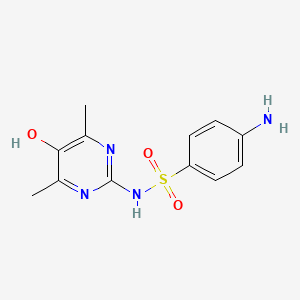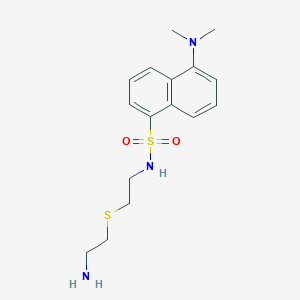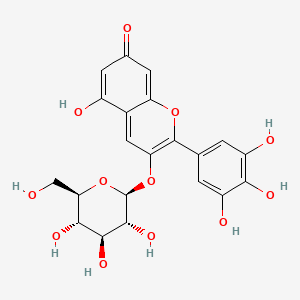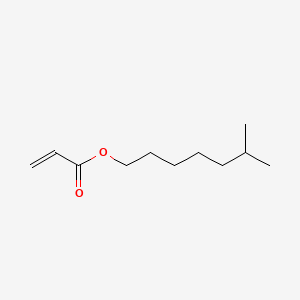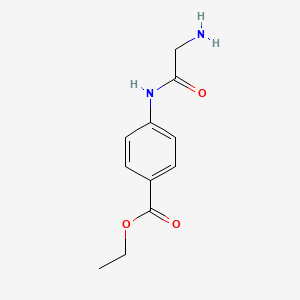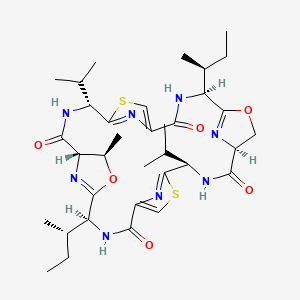
Patellamide A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Patellamide A is a cyclic peptide.
Applications De Recherche Scientifique
Biosynthesis and Molecular Structure
Biosynthesis Pathway : Patellamide A is synthesized through a unique pathway involving the cyanobacterial symbiont Prochloron didemni. This process resembles the production of microcin-like compounds and includes the transformation of a precursor peptide into the cyclic patellamides A and C, through the formation of thiazole and oxazoline rings (Schmidt et al., 2005).
Structural Biology : The structural analysis of patellamide biosynthesis reveals a complex framework resulting from the variability of amino acids. Understanding the enzyme activities involved in this process, including heterocyclization, peptide cleavage, and macrocyclization, is crucial for exploring the therapeutic potential of patellamides (Koehnke et al., 2014).
Chemical Libraries and Natural Product Chemistry
Diverse Chemical Libraries : Prochloron spp., the symbiotic cyanobacteria, generate a diverse library of patellamides using variable genetic cassettes. This diversity in natural combinatorial peptide libraries presents significant potential for the production of new cyclic peptides (Donia et al., 2006).
Copper(II) Complex Formation : Patellamide D forms mononuclear and binuclear copper(II) complexes, showing the importance of solvent in stabilizing these metal ion complexes and influencing their chemical reactivities. This aspect of patellamide chemistry has implications for its potential biological roles (van den Brenk et al., 2004).
Biological Functions and Applications
Functional Roles in Symbiosis : Patellamides, found in the symbiosis between didemnid ascidians and Prochloron, may have catalytic functions essential for this association. The dynamic microenvironmental conditions experienced by Prochloron, such as rapid shifts between hyperoxia and anoxia, could modulate the functions of patellamides (Baur et al., 2022).
Catalytic Activity : Dinuclear CuII-patellamide complexes are known to be efficient catalysts for hydrolysis reactions, such as those of phosphatase, carbonic anhydrase, and glycosidase. However, the biological role of patellamides remains to be fully understood (Comba et al., 2017).
Propriétés
Numéro CAS |
81120-73-2 |
|---|---|
Nom du produit |
Patellamide A |
Formule moléculaire |
C35H50N8O6S2 |
Poids moléculaire |
743 g/mol |
Nom IUPAC |
(4S,7R,8S,11R,18S,22S,25R)-4,18-bis[(2S)-butan-2-yl]-7-methyl-11,25-di(propan-2-yl)-6,20-dioxa-13,27-dithia-3,10,17,24,29,30,31,32-octazapentacyclo[24.2.1.15,8.112,15.119,22]dotriaconta-1(28),5(32),12(31),14,19(30),26(29)-hexaene-2,9,16,23-tetrone |
InChI |
InChI=1S/C35H50N8O6S2/c1-10-17(7)25-32-36-20(12-48-32)28(44)39-23(15(3)4)34-37-22(14-50-34)30(46)42-26(18(8)11-2)33-43-27(19(9)49-33)31(47)40-24(16(5)6)35-38-21(13-51-35)29(45)41-25/h13-20,23-27H,10-12H2,1-9H3,(H,39,44)(H,40,47)(H,41,45)(H,42,46)/t17-,18-,19+,20-,23+,24+,25-,26-,27-/m0/s1 |
Clé InChI |
ZGJIVWQOEHQWLW-SWTUTNCKSA-N |
SMILES isomérique |
CC[C@H](C)[C@H]1C2=N[C@@H](CO2)C(=O)N[C@@H](C3=NC(=CS3)C(=O)N[C@H](C4=N[C@@H]([C@H](O4)C)C(=O)N[C@@H](C5=NC(=CS5)C(=O)N1)C(C)C)[C@@H](C)CC)C(C)C |
SMILES |
CCC(C)C1C2=NC(CO2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(C(O4)C)C(=O)NC(C5=NC(=CS5)C(=O)N1)C(C)C)C(C)CC)C(C)C |
SMILES canonique |
CCC(C)C1C2=NC(CO2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(C(O4)C)C(=O)NC(C5=NC(=CS5)C(=O)N1)C(C)C)C(C)CC)C(C)C |
Synonymes |
patellamide A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



